molecular formula C15H17ClN4OS B2389395 N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide CAS No. 478049-26-2

N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide

Cat. No.: B2389395
CAS No.: 478049-26-2
M. Wt: 336.84
InChI Key: SLEYGBSGUILAFB-UHFFFAOYSA-N
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Description

N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide: is a compound of interest in various fields due to its unique structural properties and reactivity. It comprises a triazole ring linked to an allylsulfanyl group and an ethyl group, capped with a 4-chlorobenzenecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Triazole Ring

    • Typically synthesized by the reaction of appropriate hydrazines and carboxylic acid derivatives.

    • Requires catalysts like copper or other transition metals.

  • Attachment of Allylsulfanyl and Ethyl Groups

    • Uses nucleophilic substitution reactions.

    • Conditions often involve solvents such as DMSO or DMF and base catalysts like KOH.

  • Final Step - Incorporation of the 4-chlorobenzenecarboxamide

    • Acylation reaction facilitated by agents like acyl chlorides or anhydrides.

    • Conducted under inert atmosphere to avoid side reactions.

Industrial Production Methods

  • In a scaled-up process, optimized batch reactions are used.

  • Requires stringent control of reaction parameters, especially temperature and pH, for maximum yield and purity.

  • Post-reaction purification typically involves recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Forms sulfoxides and sulfones.

    • Commonly uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction

    • Yields thioethers.

    • Employs agents such as lithium aluminium hydride.

  • Substitution

    • Potential for nucleophilic aromatic substitution due to the chloro group.

    • Reagents might include amines or alkoxides.

Common Reagents and Conditions

  • Oxidizing and reducing agents are often used under controlled temperature conditions.

  • Solvents such as acetonitrile or tetrahydrofuran ensure good dissolution and reaction progress.

Major Products

  • From oxidation, expect sulfoxides and sulfones.

  • From reduction, expect thioethers.

  • Substitutions can yield variously substituted benzene derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

  • Catalysis: : Intermediate in metal-catalyzed reactions.

  • Organic Synthesis: : Building block for more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor for enzymes interacting with triazole and benzene structures.

  • Antimicrobial Properties: : Investigated for activity against bacteria and fungi.

Medicine

  • Pharmaceuticals: : Basis for developing new therapeutic agents targeting specific enzymes or receptors.

  • Drug Delivery: : Structural modifications can aid in the development of drug carriers.

Industry

  • Agricultural Chemicals: : Potential use in pesticides and herbicides due to its reactive groups.

  • Materials Science: : Used in developing polymers and advanced materials with specific reactive properties.

Mechanism of Action

  • The compound exerts its effects by interacting with molecular targets like enzymes and receptors.

  • Molecular Targets: : Enzymes such as cytochrome P450 or receptors in signaling pathways.

  • Pathways Involved: : Might inhibit or activate pathways depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,4-Triazol-3-ylmethyl)-benzamide

  • 4-chloro-N-(triazol-3-yl)-benzamide

  • 5-(ethylsulfanyl)-1,2,4-triazole derivatives

Uniqueness

  • The allylsulfanyl group imparts unique reactivity not commonly seen in related compounds.

  • The combination of the triazole and 4-chlorobenzenecarboxamide groups enhances its potential as a versatile intermediate in synthetic applications.

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Properties

IUPAC Name

4-chloro-N-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c1-3-9-22-15-19-18-13(20(15)4-2)10-17-14(21)11-5-7-12(16)8-6-11/h3,5-8H,1,4,9-10H2,2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEYGBSGUILAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)CNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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